Cas no 2870643-58-4 (1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl]-)
1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl]- Chemical and Physical Properties
Names and Identifiers
-
- 6-Amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl]-1H-isoindol-1-one
- 1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl]-
-
- Inchi: 1S/C14H14F3N3O2/c15-14(16,17)11-4-3-10(12(21)19-11)20-6-7-1-2-8(18)5-9(7)13(20)22/h1-2,5,10-11H,3-4,6,18H2,(H,19,21)
- InChI Key: PORJOFOBHLXHQK-UHFFFAOYSA-N
- SMILES: C1=C(C=CC2CN(C(=O)C1=2)C1C(NC(CC1)C(F)(F)F)=O)N
1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6771343-0.05g |
6-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one |
2870643-58-4 | 0.05g |
$2790.0 | 2023-07-06 | ||
| Enamine | EN300-6771343-0.1g |
6-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one |
2870643-58-4 | 0.1g |
$2922.0 | 2023-07-06 | ||
| Enamine | EN300-6771343-0.25g |
6-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one |
2870643-58-4 | 0.25g |
$3055.0 | 2023-07-06 | ||
| Enamine | EN300-6771343-0.5g |
6-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one |
2870643-58-4 | 0.5g |
$3188.0 | 2023-07-06 | ||
| Enamine | EN300-6771343-1.0g |
6-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one |
2870643-58-4 | 1.0g |
$3321.0 | 2023-07-06 |
1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl]- Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl]-
Professional Introduction to Compound with CAS No. 2870643-58-4 and Product Name: 1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl]
The compound identified by the CAS number 2870643-58-4 and the product name 1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl] represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the class of isoindolone derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly its amino group at the 6-position and the presence of a trifluoromethyl substituent, contribute to its unique chemical properties and make it a promising candidate for further investigation.
In recent years, there has been a growing interest in isoindolone derivatives as pharmacological agents. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The 1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl] structure combines several key functional groups that are known to enhance biological activity. The amino group at the 6-position can participate in hydrogen bonding interactions, which is crucial for binding to biological targets. Additionally, the presence of a trifluoromethyl group at the 2-oxy position increases the lipophilicity of the molecule, potentially improving its bioavailability and membrane permeability.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. Isoindolone derivatives have shown promise in various preclinical studies due to their ability to interact with multiple biological pathways. The 6-amino group in particular is a key feature that can be modified to optimize binding affinity and selectivity. Researchers have been exploring different strategies to leverage this moiety for designing novel therapeutic agents. For instance, studies have demonstrated that modifications at the amino group can significantly alter the pharmacokinetic properties of isoindolone-based drugs.
Recent advancements in computational chemistry have also facilitated the design and optimization of isoindolone derivatives like 1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl]. Molecular modeling techniques allow researchers to predict the binding modes of these compounds with target proteins with high accuracy. This has enabled the identification of key interaction points and has guided the development of more potent and selective analogs. The trifluoromethyl group, in particular, has been shown to enhance binding affinity by increasing hydrophobic interactions with aromatic residues in target proteins.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The 2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl] moiety is particularly challenging to introduce due to its complex structure. However, recent developments in synthetic methodologies have made it possible to construct such scaffolds with greater efficiency. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the piperidinyl group with high selectivity. These advances have not only simplified the synthesis but also opened up new possibilities for structural diversification.
From a medicinal chemistry perspective, isoindolone derivatives like 1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl] offer several advantages over traditional drug candidates. Their unique structural features allow them to interact with biological targets in ways that other molecules cannot. This has led to several patents being filed for isoindolone-based drugs that are currently in clinical development or preclinical testing. The potential applications of these compounds span across multiple therapeutic areas, including oncology, inflammation, and infectious diseases.
In conclusion, the compound with CAS number 2870643-58-4 represents a significant contribution to the field of pharmaceutical chemistry. Its structural features and functional groups make it a promising candidate for further investigation as a lead compound or intermediate in drug development. The combination of computational chemistry tools and advanced synthetic methodologies has accelerated the discovery process for isoindolone derivatives like 1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl]. As research continues in this area, it is likely that new applications and therapeutic benefits will be uncovered.
2870643-58-4 (1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-[2-oxo-6-(trifluoromethyl)-3-piperidinyl]-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)